molecular formula C14H14Cl2N2O2S B7850592 2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7850592
M. Wt: 345.2 g/mol
InChI Key: KEVPISJZZGSYSM-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a dichlorophenyl group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the pyrimidinone core, followed by the introduction of the dichlorophenyl and hydroxyethyl groups through nucleophilic substitution and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution of the methylsulfanyl group can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which 2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membranes. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide
  • 2,6-Dichlorophenyl methyl sulfone

Uniqueness

Compared to similar compounds, 2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one is unique due to its combination of a pyrimidinone core with a dichlorophenyl and hydroxyethyl side chain. This unique structure imparts specific chemical and biological properties that are not observed in other related compounds.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c1-8-9(5-6-19)13(20)18-14(17-8)21-7-10-11(15)3-2-4-12(10)16/h2-4,19H,5-7H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVPISJZZGSYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)SCC2=C(C=CC=C2Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)SCC2=C(C=CC=C2Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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